

# Application Notes & Protocols: 6-Chlorophthalazin-1-ol in Kinase Inhibitor Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chlorophthalazin-1-ol

Cat. No.: B1590482

[Get Quote](#)

## Introduction: The Phthalazinone Scaffold as a Privileged Structure in Kinase Inhibition

The phthalazinone core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.<sup>[1]</sup> This versatile structure is a common feature in many bioactive compounds and has been instrumental in the development of novel anticancer drugs.<sup>[1]</sup> Phthalazinone derivatives have been successfully developed as inhibitors for a range of critical enzyme targets, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.<sup>[1][2][3][4]</sup> The planar nature of the phthalazinone ring system allows for favorable interactions within the ATP-binding pocket of many kinases, making it a privileged scaffold for inhibitor design.

**6-Chlorophthalazin-1-ol**, in particular, serves as a crucial starting material and key intermediate in the synthesis of a multitude of potent kinase inhibitors. The presence of the chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains and moieties to modulate potency, selectivity, and pharmacokinetic properties.<sup>[5]</sup> This document provides a detailed guide for researchers on the application of **6-Chlorophthalazin-1-ol** in the synthesis of kinase inhibitors, with a focus on practical laboratory protocols and the underlying chemical principles.

# Physicochemical Properties of 6-Chlorophthalazin-1-ol

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

| Property         | Value                                            | Source |
|------------------|--------------------------------------------------|--------|
| Chemical Formula | C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O | [5][6] |
| Molecular Weight | 180.59 g/mol                                     | [6][7] |
| Appearance       | White to light yellow solid                      | [6]    |
| Melting Point    | 272.2-273.5 °C                                   | [6]    |
| CAS Number       | 57835-96-8                                       | [6][7] |
| pKa              | 11.66 ± 0.20 (Predicted)                         | [6]    |
| Storage          | Sealed in a dry place at room temperature        | [6][7] |

## Key Kinase Targets for Phthalazinone-Based Inhibitors

The phthalazinone scaffold has proven to be a versatile framework for targeting a variety of kinases implicated in cancer and other diseases.

- Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors, such as the FDA-approved drug Olaparib, are a cornerstone of therapy for BRCA-mutated cancers.[4][8][9] The phthalazinone moiety is a key structural feature of Olaparib and many other PARP inhibitors currently in development.[4][9][10]
- Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical mediators of angiogenesis, a process essential for tumor growth and metastasis.[11] Phthalazinone-based compounds have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and antitumor activity.[2][12][13]

- Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in proliferating cancer cells.[3][14] Novel phthalazinone pyrazole scaffolds have yielded potent and selective Aurora-A kinase inhibitors.[3][14]
- p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in various diseases, including cancer.[15] Phthalazine-based compounds have been rationally designed as potent and selective inhibitors of p38 $\alpha$ .[16]
- Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[17] Derivatives of 1(2H)-phthalazinone have been identified as potent inhibitors of HPK1.[17]

## Synthetic Strategies and Protocols

The chlorine atom on the **6-Chlorophthalazin-1-ol** ring is amenable to nucleophilic aromatic substitution, which is the primary strategy for elaborating the core structure.

## General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from **6-Chlorophthalazin-1-ol**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalazinone pyrazoles as potent, selective, and orally bioavailable inhibitors of Aurora-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 6-Chlorophthalazin-1-ol | 57835-96-8 [smolecule.com]
- 6. 6-Chlorophthalazinone | 57835-96-8 [chemicalbook.com]
- 7. 57835-96-8|6-Chlorophthalazin-1-ol|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 11. VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: 6-Chlorophthalazin-1-ol in Kinase Inhibitor Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590482#6-chlorophthalazin-1-ol-for-kinase-inhibitor-synthesis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)